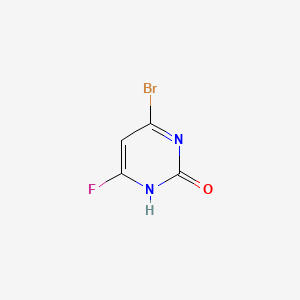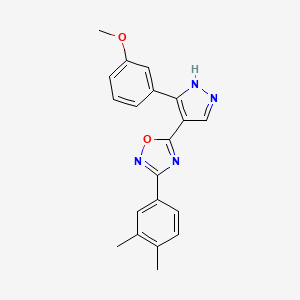
7-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 7th position, a phenethyl group at the 3rd position, and a thioxo group at the 2nd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid and phenethylamine.
Cyclization: The anthranilic acid derivative undergoes cyclization with phenethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the quinazolinone core.
Thioxo Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-phenethyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.
7-chloro-3-phenethylquinazolin-4(3H)-one: Lacks the thioxo group and has a different substitution pattern.
Uniqueness
7-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13ClN2OS |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
7-chloro-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-6-7-13-14(10-12)18-16(21)19(15(13)20)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,21) |
InChI Key |
DIUZPNITKSZUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3,3-Dimethyl-1-pentylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-pentylindole;iodide](/img/structure/B14107864.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14107872.png)
![2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14107885.png)
![N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B14107894.png)


![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107910.png)


![N-cyclohexyl-4-isopentyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107925.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107932.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107933.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B14107941.png)
